molecular formula C13H26O B13127842 (S)-2-Undecyloxirane CAS No. 59829-82-2

(S)-2-Undecyloxirane

Cat. No.: B13127842
CAS No.: 59829-82-2
M. Wt: 198.34 g/mol
InChI Key: ZKAPVLMBPUYKKP-ZDUSSCGKSA-N
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Description

(S)-2-Undecyloxirane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. The this compound compound is notable for its chirality, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Undecyloxirane typically involves the epoxidation of alkenes. One common method is the Sharpless epoxidation, which uses a chiral catalyst to produce the desired enantiomer. The reaction conditions often include the use of tert-butyl hydroperoxide as the oxidizing agent and titanium isopropoxide as the catalyst. The reaction is carried out at low temperatures to ensure high enantioselectivity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of immobilized catalysts can also enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Undecyloxirane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles, leading to the formation of alcohols or ethers.

    Reduction: The compound can be reduced to form the corresponding diol.

    Oxidation: Further oxidation can lead to the formation of carboxylic acids or ketones.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Nucleophilic Substitution: Alcohols or ethers.

    Reduction: Diols.

    Oxidation: Carboxylic acids or ketones.

Scientific Research Applications

(S)-2-Undecyloxirane has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of (S)-2-Undecyloxirane involves its ability to react with nucleophiles due to the strained three-membered ring of the epoxide. This strain makes the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Undecyloxirane: The enantiomer of (S)-2-Undecyloxirane, with similar chemical properties but different biological activities.

    1,2-Epoxyhexane: A smaller epoxide with similar reactivity but different physical properties.

    Styrene Oxide: An aromatic epoxide with distinct reactivity due to the presence of the phenyl group.

Uniqueness

This compound is unique due to its specific chirality, which makes it valuable in the synthesis of enantiomerically pure compounds. Its reactivity and ability to participate in a wide range of chemical reactions also make it a versatile compound in various scientific fields.

Properties

CAS No.

59829-82-2

Molecular Formula

C13H26O

Molecular Weight

198.34 g/mol

IUPAC Name

(2S)-2-undecyloxirane

InChI

InChI=1S/C13H26O/c1-2-3-4-5-6-7-8-9-10-11-13-12-14-13/h13H,2-12H2,1H3/t13-/m0/s1

InChI Key

ZKAPVLMBPUYKKP-ZDUSSCGKSA-N

Isomeric SMILES

CCCCCCCCCCC[C@H]1CO1

Canonical SMILES

CCCCCCCCCCCC1CO1

Origin of Product

United States

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